S-(2-Thiazolyl)-L-cysteine

Descripción general

Descripción

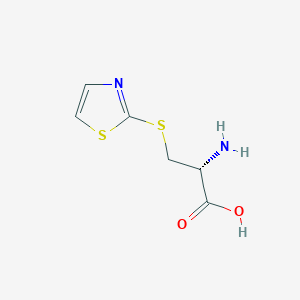

S-(2-Thiazolyl)-L-cysteine is a compound that features a thiazole ring attached to the amino acid L-cysteine. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. L-cysteine is a naturally occurring amino acid that contains a thiol group. The combination of these two structures results in a compound with unique chemical and biological properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of S-(2-Thiazolyl)-L-cysteine typically involves the reaction of L-cysteine with a thiazole derivative. One common method is the condensation of L-cysteine with 2-bromo-thiazole under basic conditions. The reaction proceeds through the nucleophilic substitution of the bromine atom by the thiol group of L-cysteine, forming the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions: S-(2-Thiazolyl)-L-cysteine can undergo various chemical reactions, including:

Oxidation: The thiol group in L-cysteine can be oxidized to form disulfides or sulfonic acids.

Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazoles.

Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions, particularly at the C-2 and C-5 positions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or other reducing agents.

Substitution: Halogenated thiazoles and nucleophiles such as amines or thiols.

Major Products:

Oxidation: Disulfides or sulfonic acids.

Reduction: Dihydrothiazoles.

Substitution: Various substituted thiazole derivatives.

Aplicaciones Científicas De Investigación

Antioxidant Properties : S-(2-Thiazolyl)-L-cysteine has been studied for its potential antioxidant effects. It can reduce intracellular reactive oxygen species (ROS) levels and enhance antioxidant enzyme activities, such as superoxide dismutase .

Anticancer Potential : Research indicates that this compound may induce apoptosis in cancer cells. It activates stress-responsive signaling pathways, including the Nrf2 pathway, which is crucial for cellular defense against oxidative damage. In vitro studies have demonstrated that this compound reduces cell viability in various cancer cell lines in a dose-dependent manner .

Enzyme Modulation : The thiol group in this compound can form disulfide bonds with cysteine residues in proteins, potentially altering their function. This property makes it a subject of interest for enzyme inhibition studies and as a ligand in metal coordination complexes .

Applications in Medicinal Chemistry

This compound has several notable applications in medicinal chemistry:

- Antimicrobial Activity : Certain thiazole derivatives, including this compound, have shown effectiveness against various microbial strains. Studies have reported significant inhibitory effects on both Gram-positive and Gram-negative bacteria .

- Anti-inflammatory Effects : Compounds containing thiazole rings have been investigated for their anti-inflammatory properties, contributing to their potential therapeutic applications .

- Neuroprotective Effects : The compound's ability to modulate oxidative stress suggests potential neuroprotective applications, particularly in neurodegenerative diseases .

Industrial Applications

In addition to its biological applications, this compound is utilized in various industrial sectors:

- Pharmaceutical Development : Its role as a building block for synthesizing more complex thiazole derivatives makes it valuable in drug development processes .

- Nutraceuticals : The compound's health benefits position it as a candidate for inclusion in dietary supplements aimed at enhancing overall health and wellness .

Case Studies

Several case studies have explored the biological effects of this compound:

- Cytotoxicity Assessment : In vitro studies on various cancer cell lines demonstrated that this compound reduced cell viability significantly while activating apoptosis-associated signaling pathways.

- Antioxidant Activity Evaluation : A study used the MTT assay to evaluate cytotoxic effects on HepG2 liver cancer cells. Results indicated that lower concentrations of the compound exhibited no toxicity while significantly reducing intracellular ROS levels and enhancing antioxidant enzyme activities .

- Antimicrobial Activity Study : Research assessed the efficacy of this compound against common bacterial strains, revealing significant inhibitory effects with varying minimum inhibitory concentration (MIC) values .

Mecanismo De Acción

The mechanism of action of S-(2-Thiazolyl)-L-cysteine involves its interaction with various molecular targets. The thiol group in L-cysteine can form disulfide bonds with cysteine residues in proteins, potentially altering their function. The thiazole ring can interact with metal ions, influencing enzyme activity and other biochemical processes. These interactions can lead to the inhibition of enzymes or the modulation of signaling pathways.

Comparación Con Compuestos Similares

S-(2-Thiazolyl)-L-cysteine can be compared with other thiazole-containing compounds such as:

Sulfathiazole: An antimicrobial agent.

Ritonavir: An antiretroviral drug.

Abafungin: An antifungal drug.

Uniqueness: this compound is unique due to its combination of a thiazole ring and an amino acid, which imparts distinct chemical and biological properties

Actividad Biológica

S-(2-Thiazolyl)-L-cysteine is a compound that combines the amino acid L-cysteine with a thiazole ring, which is known for its unique chemical and biological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a thiazole ring, which contains both sulfur and nitrogen atoms, linked to the thiol group of L-cysteine. The structural characteristics of this compound allow it to interact with various biological systems, particularly through metal ion coordination and enzyme modulation.

| Property | Description |

|---|---|

| Chemical Formula | C₅H₆N₂O₃S |

| Molecular Weight | 174.18 g/mol |

| Functional Groups | Thiazole ring, thiol group |

The biological activity of this compound primarily involves its interaction with proteins and enzymes:

- Thiol Group Reactivity : The thiol group can form disulfide bonds with cysteine residues in proteins, potentially altering their function and stability.

- Metal Ion Interaction : The thiazole ring can chelate metal ions, influencing enzyme activity and biochemical pathways. This interaction can lead to the inhibition of certain enzymes, thereby modulating metabolic processes.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. It can scavenge free radicals and reduce oxidative stress in cells. This property is crucial in protecting cells from damage caused by reactive oxygen species (ROS) and may have implications in aging and disease prevention .

Antimicrobial Activity

This compound has been studied for its potential antimicrobial effects. Its ability to disrupt bacterial cell membranes and inhibit biofilm formation has been documented, making it a candidate for further development as an antimicrobial agent .

Anticancer Potential

Studies have shown that this compound may have anticancer properties. It has been observed to induce apoptosis in cancer cells through the activation of stress-responsive signaling pathways, such as the Nrf2 pathway, which plays a role in cellular defense mechanisms against oxidative damage .

Case Studies

- Cytotoxicity Assessment : In vitro studies conducted on various cancer cell lines demonstrated that this compound reduced cell viability in a dose-dependent manner. The compound activated signaling pathways associated with apoptosis while inhibiting pro-survival pathways .

- Antioxidant Activity Evaluation : A study utilized the MTT assay to evaluate the cytotoxic effects of this compound on HepG2 liver cancer cells. Results indicated that at lower concentrations, the compound exhibited no toxicity while significantly reducing intracellular ROS levels and enhancing antioxidant enzyme activities (e.g., superoxide dismutase)【3】【4】.

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound | Type | Biological Activity |

|---|---|---|

| Sulfathiazole | Antimicrobial agent | Effective against bacterial infections |

| Ritonavir | Antiretroviral drug | Inhibits HIV protease |

| Abafungin | Antifungal agent | Effective against fungal infections |

This compound stands out due to its dual role as both an amino acid derivative and a thiazole-containing compound, granting it distinct biochemical properties.

Propiedades

IUPAC Name |

(2R)-2-amino-3-(1,3-thiazol-2-ylsulfanyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S2/c7-4(5(9)10)3-12-6-8-1-2-11-6/h1-2,4H,3,7H2,(H,9,10)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULBLKXPBISVARU-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)SCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=N1)SC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10431462 | |

| Record name | S-(2-Thiazolyl)-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10431462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

405150-20-1 | |

| Record name | S-(2-Thiazolyl)-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10431462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.